molecular formula C16H16O3 B1313027 1-[2-[(4-methoxyphenyl)methoxy]phenyl]ethanone CAS No. 371258-91-2

1-[2-[(4-methoxyphenyl)methoxy]phenyl]ethanone

Cat. No.: B1313027
CAS No.: 371258-91-2
M. Wt: 256.3 g/mol
InChI Key: DQUMVRSTGOLXHO-UHFFFAOYSA-N
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Description

1-[2-[(4-methoxyphenyl)methoxy]phenyl]ethanone is an organic compound with the molecular formula C17H18O4 It is characterized by the presence of a methoxybenzyl group attached to a phenyl ring, which is further connected to an ethanone group

Scientific Research Applications

1-[2-[(4-methoxyphenyl)methoxy]phenyl]ethanone has several applications in scientific research:

Preparation Methods

The synthesis of 1-[2-[(4-methoxyphenyl)methoxy]phenyl]ethanone typically involves the benzoylation of substituted phenols under controlled conditions. One common method includes the use of anhydrous aluminum chloride as a catalyst in a Fries rearrangement reaction . This process involves the reaction of substituted phenols with benzoyl chloride, followed by rearrangement to yield the desired ethanone derivative.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

1-[2-[(4-methoxyphenyl)methoxy]phenyl]ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically results in the formation of carboxylic acids or ketones, depending on the reaction conditions.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols or alkanes.

    Substitution: Electrophilic aromatic substitution reactions are common for this compound, where the methoxybenzyl group can be substituted with other functional groups using reagents like halogens or nitrating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield carboxylic acids, while reduction with sodium borohydride results in alcohols.

Mechanism of Action

The mechanism of action of 1-[2-[(4-methoxyphenyl)methoxy]phenyl]ethanone involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-[2-[(4-methoxyphenyl)methoxy]phenyl]ethanone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable tool for chemists, biologists, and industrial researchers alike. Further studies are needed to fully explore its applications and mechanisms of action.

Properties

IUPAC Name

1-[2-[(4-methoxyphenyl)methoxy]phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-12(17)15-5-3-4-6-16(15)19-11-13-7-9-14(18-2)10-8-13/h3-10H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQUMVRSTGOLXHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1OCC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80432562
Record name 1-{2-[(4-methoxybenzyl)oxy]phenyl}ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80432562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

371258-91-2
Record name 1-{2-[(4-methoxybenzyl)oxy]phenyl}ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80432562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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